

Introduction: The Significance of 4-Nitro-1H-indazol-3-ol

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Compound of Interest

Compound Name: 4-Nitro-1H-indazol-3-ol

Cat. No.: B1604225

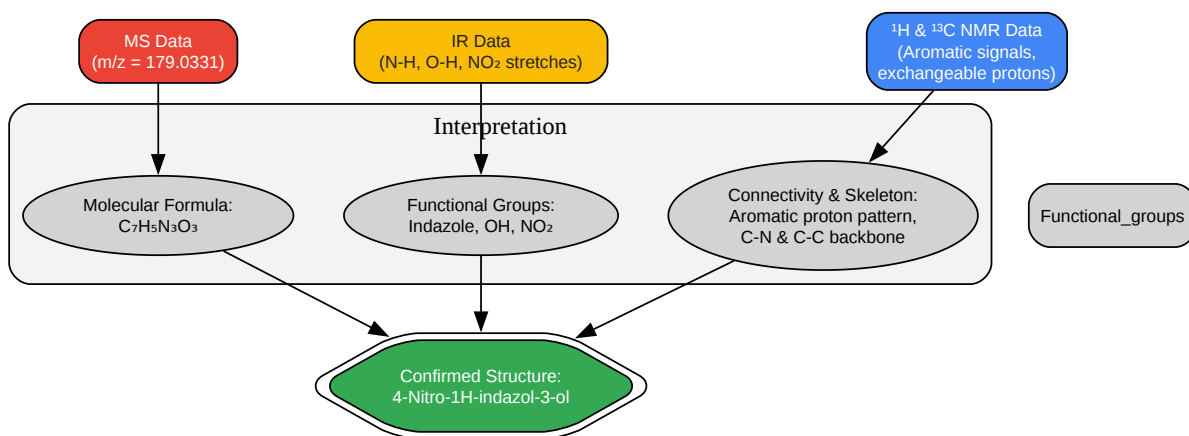
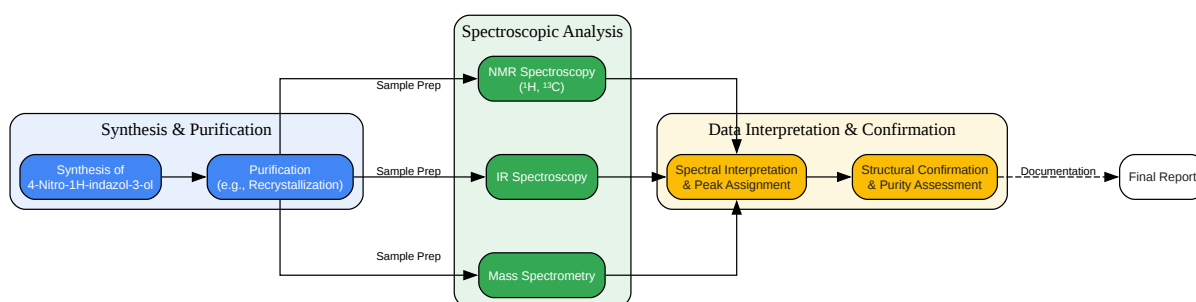
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The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a nitro group at the 4-position and a hydroxyl group at the 3-position of the indazole ring system creates a unique electronic and structural profile, making **4-Nitro-1H-indazol-3-ol** a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of **4-Nitro-1H-indazol-3-ol**, with its key functional groups, dictates its spectroscopic behavior. The aromatic indazole core, the electron-withdrawing nitro group, and the tautomeric hydroxyl/keto group each contribute distinct signals in NMR, IR, and MS analyses.

A general workflow for the spectroscopic characterization of a synthesized batch of **4-Nitro-1H-indazol-3-ol** is outlined below. This process ensures a systematic and thorough analysis, leading to a high-confidence structural confirmation.



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